Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
Overview
Description
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride: is a synthetic porphyrin compound with the molecular formula C48H28MnNO8Cl and a molecular weight of 879.2 g/mol . This compound is known for its unique structure, which includes a manganese ion coordinated with a porphyrin ring substituted with four carboxyphenyl groups. It is commonly used in various scientific research applications due to its catalytic and photophysical properties .
Mechanism of Action
Target of Action
The primary target of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of other porphyrins .
Mode of Action
This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, with a dissociation constant (KD) of 42 nM . This interaction leads to the internalization of the compound into the cells .
Biochemical Pathways
As an electron donor, this compound transfers electrons to other molecules, enabling its catalytic, oxidizing, and photoreactive roles . It is involved in various biochemical pathways, including surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor , and the self-assembly behavior of porphyrins in crystals .
Pharmacokinetics
Its ability to enter cells via endocytosis suggests that it may have good bioavailability .
Result of Action
The compound acts as a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger . It protects endothelial cells in a dose-dependent manner against paraquat . It also inhibits the oxidation of Dihydrorhodamine 123 by peroxynitrite .
Action Environment
The compound is stable and soluble in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been found to interact with various biomolecules. For instance, it has been used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP), a process that involves interactions with enzymes and other proteins .
Cellular Effects
This compound has been observed to enter cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and this interaction influences cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. It binds to CD320, inhibiting the uptake of other molecules that bind to the same receptor . This suggests that this compound may exert its effects at the molecular level by altering the normal function of CD320 .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Its interaction with CD320 suggests that it may be involved in the metabolism of cobalamin and transcobalamin II .
Transport and Distribution
This compound enters cells through clathrin-mediated endocytosis . It binds to CD320, which may influence its distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride typically involves the reaction of meso-Tetra (4-carboxyphenyl) porphyrin with manganese chloride under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or methanol, and the mixture is heated to facilitate the coordination of the manganese ion with the porphyr
Properties
IUPAC Name |
4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDAQLNUQLQKW-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28ClMnN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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